molecular formula C11H22O2S B15177505 Isononyl mercaptoacetate CAS No. 84051-96-7

Isononyl mercaptoacetate

Cat. No.: B15177505
CAS No.: 84051-96-7
M. Wt: 218.36 g/mol
InChI Key: NAKWOGACFRMZIC-UHFFFAOYSA-N
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Description

Isononyl mercaptoacetate is an organic compound with the molecular formula C11H22O2S. It is an ester derived from mercaptoacetic acid and isononyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of plasticizers and stabilizers for polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isononyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with isononyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous processing techniques. One common method includes the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isononyl alcohol. The crude ester is then purified through vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Isononyl mercaptoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to mercaptoacetic acid and isononyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Mercaptoacetic acid and isononyl alcohol.

    Substitution: Various substituted mercaptoacetates depending on the nucleophile used.

Scientific Research Applications

Isononyl mercaptoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isononyl mercaptoacetate involves its interaction with various molecular targets. The mercapto group (-SH) in the compound can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This property is exploited in its use as a stabilizer in polymer chemistry, where it helps prevent the degradation of polymers by reacting with free radicals and other reactive species.

Comparison with Similar Compounds

Similar Compounds

    Isooctyl mercaptoacetate: Similar in structure but derived from isooctyl alcohol.

    Ethyl thioglycolate: An ester of mercaptoacetic acid with ethyl alcohol.

    Butyl 3-mercaptopropionate: Contains a mercapto group and a propionate ester.

Uniqueness

Isononyl mercaptoacetate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like isooctyl mercaptoacetate provides it with different solubility and reactivity characteristics, making it suitable for specific industrial applications .

Properties

CAS No.

84051-96-7

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

IUPAC Name

7-methyloctyl 2-sulfanylacetate

InChI

InChI=1S/C11H22O2S/c1-10(2)7-5-3-4-6-8-13-11(12)9-14/h10,14H,3-9H2,1-2H3

InChI Key

NAKWOGACFRMZIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOC(=O)CS

Origin of Product

United States

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